molecular formula C28H28FN3O3S B2436826 1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892786-79-7

1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2436826
CAS No.: 892786-79-7
M. Wt: 505.61
InChI Key: VOTVFVJLVCWMQG-UHFFFAOYSA-N
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Description

1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization with the piperazine and benzyl groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfonyl Group: This step often involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Functionalization with Piperazine and Benzyl Groups: These steps may involve nucleophilic substitution reactions where the quinoline derivative is reacted with 4-methylpiperazine and benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Benzyl chloride, 4-methylpiperazine, pyridine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to the formation of reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Compounds with oxidized quinoline cores, known for their diverse biological activities.

    Sulfonylquinolines: Quinoline derivatives with sulfonyl groups, studied for their potential therapeutic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3S/c1-20-7-6-10-22(15-20)36(34,35)27-19-32(18-21-8-4-3-5-9-21)25-17-26(24(29)16-23(25)28(27)33)31-13-11-30(2)12-14-31/h3-10,15-17,19H,11-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTVFVJLVCWMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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